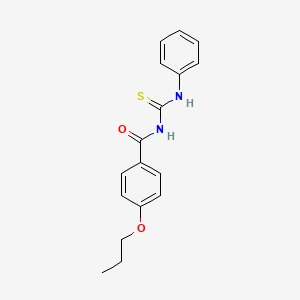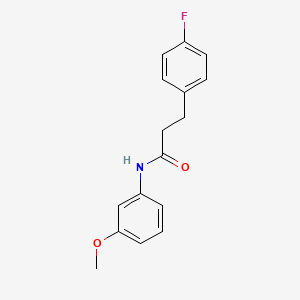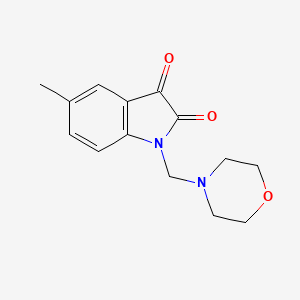
N-(anilinocarbonothioyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(anilinocarbonothioyl)-4-propoxybenzamide, also known as ANCO-PTB, is a novel small molecule compound that has been found to have potential applications in scientific research. It is a thioamide compound that is structurally similar to the well-known drug, thioacetamide. ANCO-PTB has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields of research.
作用機序
The mechanism of action of N-(anilinocarbonothioyl)-4-propoxybenzamide involves the formation of a covalent bond between the thioamide group of N-(anilinocarbonothioyl)-4-propoxybenzamide and the thiol group of the target protein. This covalent bond formation allows for the selective labeling of thiolated proteins, making it a valuable tool for studying protein thiolation.
Biochemical and Physiological Effects
N-(anilinocarbonothioyl)-4-propoxybenzamide has been shown to have minimal effects on cell viability and proliferation, making it a safe and non-toxic compound for use in scientific research. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide has been shown to selectively label thiolated proteins, allowing for the identification and quantification of thiolated proteins in various biological samples.
実験室実験の利点と制限
One of the main advantages of N-(anilinocarbonothioyl)-4-propoxybenzamide is its selectivity for thiolated proteins. This selectivity allows for the identification and quantification of thiolated proteins in complex biological samples. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide is a relatively simple and cost-effective compound to synthesize, making it an attractive tool for scientific research.
One of the limitations of N-(anilinocarbonothioyl)-4-propoxybenzamide is its specificity for thiolated proteins. While this selectivity is advantageous for studying protein thiolation, it limits the use of N-(anilinocarbonothioyl)-4-propoxybenzamide in other areas of research. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide has a relatively short half-life, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(anilinocarbonothioyl)-4-propoxybenzamide in scientific research. One potential area of interest is the development of N-(anilinocarbonothioyl)-4-propoxybenzamide-based probes for imaging thiolated proteins in vivo. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide may have potential applications in the study of redox signaling pathways, as thiolation is a key component of these pathways. Finally, the development of N-(anilinocarbonothioyl)-4-propoxybenzamide analogs with improved selectivity and half-life may further expand its potential applications in scientific research.
Conclusion
In conclusion, N-(anilinocarbonothioyl)-4-propoxybenzamide is a novel small molecule compound that has potential applications in various fields of scientific research. Its selectivity for thiolated proteins makes it a valuable tool for studying protein thiolation, and its relatively simple synthesis process makes it an attractive compound for scientific research. While there are limitations to the use of N-(anilinocarbonothioyl)-4-propoxybenzamide, there are also several future directions for its use in scientific research.
合成法
The synthesis of N-(anilinocarbonothioyl)-4-propoxybenzamide involves the reaction of aniline with carbon disulfide and sodium hydroxide to produce an intermediate compound. The intermediate compound is then reacted with 4-propoxybenzoyl chloride to yield the final product, N-(anilinocarbonothioyl)-4-propoxybenzamide. The synthesis of N-(anilinocarbonothioyl)-4-propoxybenzamide is a relatively simple and cost-effective process, making it an attractive compound for scientific research.
科学的研究の応用
N-(anilinocarbonothioyl)-4-propoxybenzamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its potential as a biochemical tool for studying protein thiolation. Thiolation is a post-translational modification that involves the attachment of a thiol group to a protein. N-(anilinocarbonothioyl)-4-propoxybenzamide has been shown to selectively label thiolated proteins, making it a valuable tool for studying this process.
特性
IUPAC Name |
N-(phenylcarbamothioyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-12-21-15-10-8-13(9-11-15)16(20)19-17(22)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONAGWGSAJOBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenylcarbamothioyl)-4-propoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)


![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)

![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)
